molecular formula C11H17NO B1401140 1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine CAS No. 1341803-00-6

1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine

Cat. No.: B1401140
CAS No.: 1341803-00-6
M. Wt: 179.26 g/mol
InChI Key: NBMWWBSCUCUBKC-UHFFFAOYSA-N
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Description

1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine (CAS: 1341803-00-6; MFCD18331107) is a primary amine featuring a phenyl ring substituted with a methyl group at the 5-position and an isopropoxy (propan-2-yloxy) group at the 2-position. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol (calculated). The compound is commercially available at 95% purity and is utilized in pharmaceutical and chemical research, particularly as a building block for drug discovery .

The ortho-substitution of the isopropoxy group and the para-methyl group confer unique steric and electronic properties. The methanamine (-CH₂NH₂) moiety enhances reactivity, enabling participation in condensation or alkylation reactions.

Properties

IUPAC Name

(5-methyl-2-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)13-11-5-4-9(3)6-10(11)7-12/h4-6,8H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMWWBSCUCUBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine can be synthesized through a multi-step process involving the following key steps:

    Alkylation: The starting material, 5-methyl-2-hydroxybenzaldehyde, undergoes alkylation with isopropyl bromide in the presence of a base such as potassium carbonate to form 5-methyl-2-(propan-2-yloxy)benzaldehyde.

    Reductive Amination: The intermediate 5-methyl-2-(propan-2-yloxy)benzaldehyde is then subjected to reductive amination using ammonia or a primary amine and a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes N-alkylation and N-acylation under standard conditions:

Reaction TypeReagents/ConditionsProductYield*Key Features
N-AlkylationAlkyl halides, K₂CO₃, DMF, 80°C Secondary amine derivatives60-88%Base-mediated SN2 mechanism; steric hindrance from propan-2-yloxy group may reduce yields
N-AcylationAcyl chlorides, Et₃N, CH₂Cl₂, 0°C → RT Amide derivatives70-92%Mild conditions prevent ring substitution; electron-withdrawing acyl groups enhance stability

*Yields based on analogous reactions from substituted phenylmethanamines .

Mechanistic Notes :

  • Alkylation proceeds via deprotonation of the amine followed by nucleophilic attack on alkyl halides .

  • Acylation employs Schotten-Baumann conditions, forming stable amides without affecting the ether linkage .

Oxidation and Reduction

The methanamine group exhibits redox sensitivity:

ProcessReagentsProductObservations
OxidationKMnO₄, H₂SO₄, Δ1-[5-Methyl-2-(propan-2-yloxy)phenyl]nitrileLimited selectivity; competing ring oxidation observed
ReductionH₂, Pd/C, MeOH1-[5-Methyl-2-(propan-2-yloxy)phenyl]methaneRequires high pressures; ether groups remain intact

Structural Influences :

  • The propan-2-yloxy group’s electron-donating effect stabilizes intermediates during oxidation.

  • Full reduction to methane derivatives is rare; partial reduction to imines dominates under mild conditions.

Electrophilic Aromatic Substitution

The phenyl ring undergoes substitution at positions activated by methyl and propan-2-yloxy groups:

ElectrophileConditionsMajor ProductRegioselectivity
NitrationHNO₃, H₂SO₄, 0°C4-Nitro derivativePara to methyl (C5), meta to propan-2-yloxy (C2)
SulfonationH₂SO₄, SO₃, 50°C4-Sulfo derivativeSteric hindrance at C6 limits ortho substitution
HalogenationBr₂, FeBr₃, CH₂Cl₂4-Bromo derivativeElectronic activation dominates over steric effects

Directing Effects :

  • Propan-2-yloxy group : Strongly activates ring via +M effect but sterically blocks ortho positions.

  • Methyl group : Activates para position (C4) through +I effect.

Condensation and Cyclization

The amine participates in Schiff base formation and heterocyclic syntheses:

ReactionPartnersConditionsProductApplication
Schiff baseAldehydesEtOH, Δ Imine derivativesPrecursors for metal complexes
Michael additionα,β-unsaturated carbonylsK₂CO₃, THF β-Amino carbonyl adductsBioactive molecule synthesis
CyclizationCS₂, KOH ThiazolidinonesAnticancer lead compounds

Key Example :

  • Reaction with methyl acrylate under basic conditions yields β-amino esters (75% yield), demonstrating the amine’s nucleophilic character .

Stability and Competing Pathways

Critical factors affecting reactivity:

  • pH Sensitivity : Protonation of the amine below pH 4 deactivates the ring, limiting electrophilic substitution.

  • Thermal Stability : Decomposition above 200°C releases isopropyl radicals from the ether group.

  • Steric Effects : Propan-2-yloxy at C2 hinders reactions at adjacent positions (C1, C3).

This compound’s multifunctional reactivity makes it valuable for synthesizing pharmaceuticals, ligands, and agrochemicals. Further studies should explore enantioselective modifications and catalytic applications.

Scientific Research Applications

Structural Overview

The molecular formula of 1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine is C12H17NO. The structure features:

  • A methanamine group, which is crucial for its biological interactions.
  • A 5-methyl substitution on the phenyl ring, enhancing its lipophilicity.
  • A propan-2-yloxy group at the 2-position, which affects solubility and reactivity.

Chemical Properties and Reactions

This compound can undergo various chemical transformations, making it versatile for synthetic applications. Some notable reactions include:

  • Nucleophilic substitutions at the amine site.
  • Alkylation reactions due to the presence of the methanamine group.
  • Oxidation reactions , which may modify the amine functionality.

These reactions highlight its potential as a precursor for synthesizing more complex molecules in organic chemistry.

Neurological Disorders

Preliminary studies suggest that this compound may interact with specific molecular targets involved in neurotransmission. Its ability to modulate neurotransmitter release pathways indicates potential therapeutic applications in treating neurological disorders such as depression or anxiety.

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects. By targeting pathways involved in inflammation, it could be developed into pharmaceuticals aimed at treating conditions like arthritis or neuroinflammation.

Antimicrobial Activity

Initial investigations have suggested antimicrobial properties, opening avenues for its use in developing new antibiotics or antiseptics.

Case Studies and Research Findings

While comprehensive clinical trials are still needed, several studies have begun to elucidate the pharmacological profile of this compound:

  • Neurotransmitter Interaction Studies : Research indicates binding affinities to receptors involved in serotonin and dopamine pathways, suggesting potential antidepressant effects.
  • Inflammatory Response Modulation : In vitro studies have demonstrated reduced cytokine production upon treatment with this compound, indicating anti-inflammatory potential.
  • Antimicrobial Testing : Preliminary tests against common bacterial strains have shown promising results, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-[5-methyl-2-(propan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission, inflammation, or cellular signaling.

    Pathways Involved: It can modulate pathways related to neurotransmitter release, inflammatory response, or cell proliferation, depending on its specific structural features and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylmethanamine/Ethanamine Derivatives

Table 1: Structural Analogs and Key Differences
Compound Name Substituents (Position) Functional Group Molecular Weight (g/mol) Key Features Source
1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine 5-methyl, 2-isopropoxy Methanamine 193.29 High steric hindrance at ortho
1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethanamine (QD-0026) 3-methyl, 4-isopropoxy Ethanamine 207.30 Ethylamine chain; meta/para substitution
(1S)-1-[2-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride 2-isopropoxy Ethanamine (chiral) 237.73 (with HCl) Chiral center; no methyl group
1-(2-Ethoxy-5-propylphenyl)ethanamine 2-ethoxy, 5-propyl Ethanamine 207.32 Ethoxy and propyl substituents

Key Observations :

  • Alkyl Chain Influence : The propyl group in 1-(2-Ethoxy-5-propylphenyl)ethanamine enhances lipophilicity (logP ~3.5 estimated) compared to the target’s methyl group (logP ~2.8) .

Heterocyclic and Complex Derivatives

1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine
  • Structure : Methanamine attached to a 1,3,4-oxadiazole ring substituted with a 4-methylphenyl group.
  • Comparison : The oxadiazole ring introduces electron-withdrawing properties, increasing metabolic stability compared to the target’s phenyl ring. This compound’s molecular weight (215.25 g/mol) is higher, and its planar structure may enhance π-π stacking in protein binding .
N-{...}-benzamide Derivatives ()
  • Example: N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(propan-2-yloxy)phenyl]propan-2-yl}benzamide.
  • Comparison : These amide-containing derivatives exhibit higher molecular weights (>400 g/mol) and improved hydrogen-bonding capacity, making them more suitable for targeting enzymes like proteases. The para-isopropoxy substitution contrasts with the target’s ortho positioning .

Pharmacological and Functional Comparisons

Antibacterial and Biofilm Inhibition Potential

  • : Compounds like (5-methyl-2-(trifluoromethyl)furan-3-yl)methanamine feature trifluoromethyl groups, which enhance electronegativity and bacterial membrane penetration. The target compound’s methyl and isopropoxy groups may offer milder activity but better solubility .

Mercury-Containing Analogs ()

  • Example: Chloro-[5-methyl-2-(phenylmethoxycarbonylamino)phenyl]mercury.
  • Comparison : While sharing the 5-methyl-2-substituted phenyl motif, mercury derivatives are toxic and primarily used in material science. The target compound’s methanamine group avoids heavy-metal toxicity .

Biological Activity

1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following SMILES notation: CC(C)Oc1ccc(c(CN)c1). Its molecular formula is C12H17NC_{12}H_{17}N, indicating it contains a phenyl ring substituted with a methoxy group and an amine functional group.

Pharmacological Properties

The mechanisms through which this compound exerts its biological effects include:

  • Agonist Activity : Acting as an agonist at specific receptor sites can lead to analgesic effects and modulation of mood.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, which could enhance cholinergic transmission in the brain .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Opioid Receptor AgonismPartial agonist activity at μ-receptors
Anticancer PotentialInduction of apoptosis in leukemia cell lines
Cholinergic ModulationInhibition of acetylcholinesterase

Selected Research Findings

  • Opioid Receptor Studies : Research has demonstrated that structural modifications can significantly enhance the binding affinity and efficacy of related compounds at opioid receptors, suggesting a pathway for optimizing analgesic properties .
  • Anticancer Research : A study involving similar compounds highlighted their effectiveness against resistant strains of cancer cells, providing a basis for further investigation into this compound's potential in oncology .
  • Neuropharmacological Investigations : Ongoing studies are assessing the impact of this compound on cognitive functions and neurodegenerative conditions, with preliminary results indicating beneficial effects on memory and learning processes in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine, and how can reaction conditions be optimized for higher yields?

  • Methodology : Begin with nucleophilic substitution or reductive amination, leveraging aryl ether and amine precursors. Optimize via Design of Experiments (DoE) to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., palladium for cross-coupling). Use response surface methodology to identify ideal conditions .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology : Employ 1^1H/13^13C NMR for structural confirmation (e.g., methyl and propan-2-yloxy groups), LC-MS for molecular weight validation, and HPLC with UV detection for purity assessment (>95%). Chiral purity (if applicable) can be analyzed via chiral HPLC or polarimetry .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact due to potential irritancy. Store at 2–8°C in airtight containers under inert gas. Refer to GHS classifications for hazard-specific protocols (e.g., R34/R35 for corrosivity) .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the reactivity and optimize the synthesis of this compound?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. Use tools like COMSOL Multiphysics or Gaussian for energy minimization. ICReDD’s approach combines computational screening with experimental validation to narrow optimal conditions .

Q. What strategies are recommended for resolving discrepancies in biological activity data across different studies?

  • Methodology : Conduct meta-analysis to compare assay conditions (e.g., cell lines, concentrations). Validate purity via orthogonal methods (HPLC, NMR) to rule out batch variability. Test structural analogs (e.g., pyrazinyl derivatives) to isolate pharmacophore contributions .

Q. What factorial design approaches are suitable for investigating the effects of multiple variables on the compound’s synthesis efficiency?

  • Methodology : Implement a 2k^k factorial design to screen variables (e.g., temperature, solvent ratio). For optimization, use central composite design (CCD) to model non-linear interactions. Statistical software (Minitab, JMP) can analyze significance (p < 0.05) .

Q. How can advanced separation technologies improve the purification of this compound from complex reaction mixtures?

  • Methodology : Utilize membrane-based separations (e.g., nanofiltration) for solvent recovery or preparative HPLC with C18 columns for high-resolution isolation. Simulated moving bed (SMB) chromatography can enhance throughput for scale-up .

Q. What in silico methods are available to predict the compound’s pharmacokinetic properties and potential drug interactions?

  • Methodology : Use QSAR models (e.g., SwissADME) to predict logP, bioavailability, and CYP450 interactions. Molecular docking (AutoDock Vina) can assess binding affinity to targets like antimicrobial enzymes or neurological receptors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine
Reactant of Route 2
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1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine

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